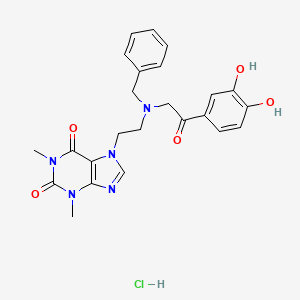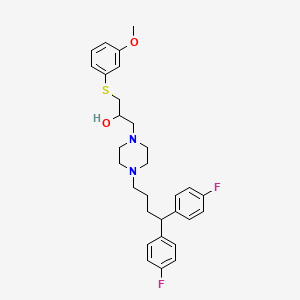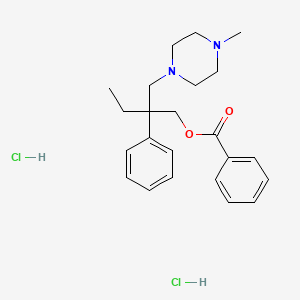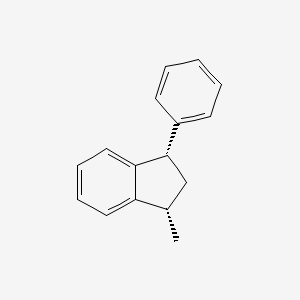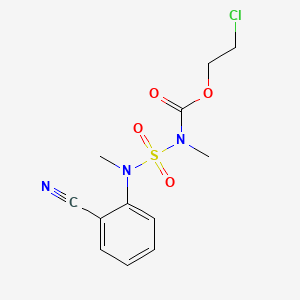
Phenobarbital diethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenobarbital diethylamine is a derivative of phenobarbital, a long-acting barbiturate with sedative, hypnotic, and anticonvulsant properties. Phenobarbital is widely used in the treatment of various types of seizures, except for absence seizures. It acts as a central nervous system depressant by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenobarbital diethylamine can be synthesized through the reaction of phenobarbital with diethylamine. The preparation involves the condensation of phenobarbital with diethylamine in the presence of a suitable solvent such as anhydrous benzene, toluene, or xylene. The reaction is typically carried out under reflux conditions with azeotropic removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Phenobarbital diethylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenobarbital diethylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other barbiturate derivatives.
Biology: Studied for its effects on neurotransmitter systems and its potential use in neuropharmacology.
Medicine: Investigated for its anticonvulsant properties and potential use in the treatment of epilepsy and other seizure disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
Phenobarbital diethylamine exerts its effects by enhancing the activity of GABA at GABA_A receptors. This leads to increased synaptic inhibition, elevating the seizure threshold and reducing the spread of seizure activity in the brain. The compound may also inhibit calcium channels, resulting in decreased excitatory neurotransmitter release .
Comparación Con Compuestos Similares
Phenobarbital diethylamine can be compared with other barbiturates such as:
Pentobarbital: A short-acting barbiturate used for its sedative and hypnotic properties.
Secobarbital: Another short-acting barbiturate with similar uses.
Amobarbital: An intermediate-acting barbiturate used for its sedative and hypnotic effects.
Uniqueness
This compound is unique due to its long-acting nature and its specific interaction with GABA_A receptors, making it particularly effective as an anticonvulsant .
Propiedades
Número CAS |
24573-29-3 |
|---|---|
Fórmula molecular |
C16H23N3O3 |
Peso molecular |
305.37 g/mol |
Nombre IUPAC |
N-ethylethanamine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H12N2O3.C4H11N/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-3-5-4-2/h3-7H,2H2,1H3,(H2,13,14,15,16,17);5H,3-4H2,1-2H3 |
Clave InChI |
HRIVMPCILUGJNH-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCNCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



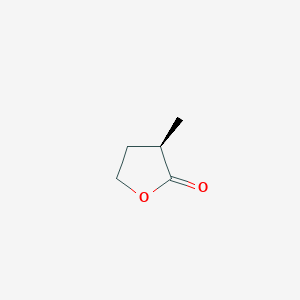

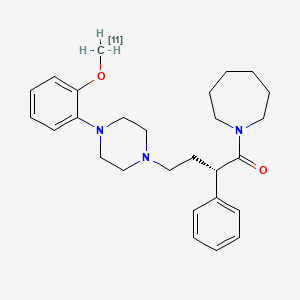
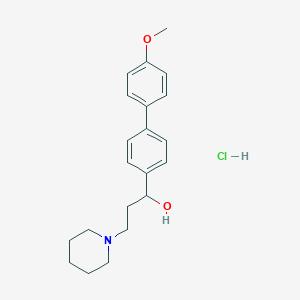
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
